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Compound of Interest

Compound Name: Dimethylnitramine

Cat. No.: B1206159 Get Quote

An In-depth Technical Guide on the Molecular Structure of N,N-dimethylnitramine

This guide provides a comprehensive overview of the molecular structure of N,N-

dimethylnitramine, tailored for researchers, scientists, and drug development professionals. It

delves into the precise geometric parameters of the molecule, the experimental methods used

to determine its structure, and its primary decomposition pathways.

Molecular Structure and Geometry
The molecular structure of N,N-dimethylnitramine ((CH₃)₂NNO₂) has been determined with

high precision using single-crystal X-ray diffraction. The molecule possesses a planar C₂N-N

moiety, with the nitro group also lying in the same plane. This planarity is a key feature of its

structure.

Data Presentation: Geometric Parameters
The following tables summarize the bond lengths and bond angles of N,N-dimethylnitramine,

as determined by X-ray diffraction at two different temperatures. The data is corrected for

thermal libration.

Table 1: Bond Lengths of N,N-dimethylnitramine (in Ångströms)[1]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 5 Tech Support

https://www.benchchem.com/product/b1206159?utm_src=pdf-interest
https://www.benchchem.com/product/b1206159?utm_src=pdf-body
https://www.benchchem.com/product/b1206159?utm_src=pdf-body
https://www.benchchem.com/product/b1206159?utm_src=pdf-body
https://www.benchchem.com/product/b1206159?utm_src=pdf-body
https://www.benchchem.com/product/b1206159?utm_src=pdf-body
https://journals.iucr.org/paper?a17274
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1206159?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Bond Length at 293 K (Å) Length at 143 K (Å)

N-N 1.341(4) 1.341(4)

N-O 1.232(4) 1.232(4)

C-N 1.459(4) 1.459(4)

Table 2: Bond Angles of N,N-dimethylnitramine (in Degrees)[1]

Angle Angle at 293 K (°) Angle at 143 K (°)

O-N-O 123.6(3) 123.8(2)

O-N-N 118.2(2) 118.1(2)

C-N-C 116.2(3) 116.4(2)

C-N-N 121.9(2) 121.8(2)

Experimental Protocols
The determination of the molecular structure of N,N-dimethylnitramine was primarily achieved

through single-crystal X-ray diffraction.

Single-Crystal X-ray Diffraction Protocol[1]
Crystal Growth: Single crystals of N,N-dimethylnitramine suitable for X-ray diffraction were

grown.

Data Collection:

A Syntex P2₁ diffractometer was used for data collection.

Graphite-monochromatized Mo Kα radiation (λ = 0.71069 Å) was employed.

Data was collected at two distinct temperatures: 293 K (room temperature) and 143 K (low

temperature). The low-temperature data was obtained using a controlled cooling stream.

An ω-2θ scan technique was utilized for data acquisition.
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Structure Solution and Refinement:

The crystal structure was solved using direct methods.

Full-matrix least-squares refinement was performed on the atomic coordinates and

anisotropic thermal parameters.

Corrections for thermal libration were applied to the final bond distances and angles to

provide a more accurate representation of the molecular geometry.

Decomposition Pathways
The thermal decomposition of N,N-dimethylnitramine is a critical aspect of its chemistry,

particularly in the context of energetic materials. The initial steps of its gas-phase

decomposition have been studied extensively and are believed to proceed through several

competing pathways.[2]

The primary unimolecular decomposition channels are:

N-NO₂ Bond Fission: The cleavage of the nitrogen-nitrogen bond, resulting in the formation

of a dimethylamino radical ((CH₃)₂N•) and nitrogen dioxide (NO₂). This is often considered

the principal rate-determining step.[2]

HONO Elimination: A five-centered transition state leads to the elimination of nitrous acid

(HONO) and the formation of methylenimine.[2]

Nitro-Nitrite Rearrangement: An isomerization process where the nitro group rearranges to a

nitrite group, followed by subsequent decomposition.[2]

The following diagram illustrates these initial decomposition pathways.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 5 Tech Support

https://www.benchchem.com/product/b1206159?utm_src=pdf-body
https://pubs.aip.org/aip/jcp/article/123/7/074313/931565/Theoretical-predictions-of-the-initial
https://pubs.aip.org/aip/jcp/article/123/7/074313/931565/Theoretical-predictions-of-the-initial
https://pubs.aip.org/aip/jcp/article/123/7/074313/931565/Theoretical-predictions-of-the-initial
https://pubs.aip.org/aip/jcp/article/123/7/074313/931565/Theoretical-predictions-of-the-initial
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1206159?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Decomposition Products

N,N-Dimethylnitramine
((CH₃)₂NNO₂)

(CH₃)₂N• + NO₂

N-NO₂ Bond Fission

CH₂=NCH₃ + HONOHONO Elimination

(CH₃)₂NONO → Products

Nitro-Nitrite Rearrangement

Click to download full resolution via product page

Initial decomposition pathways of N,N-dimethylnitramine.

Molecular Structure Visualization
The following diagram provides a 2D representation of the molecular structure of N,N-

dimethylnitramine, indicating the connectivity of the atoms.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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